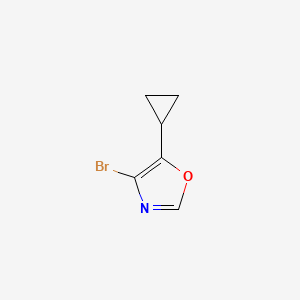

4-Bromo-5-cyclopropyl-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-5-cyclopropyl-1,3-oxazole is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromine atom and a cyclopropyl group on the oxazole ring can significantly influence the chemical reactivity and physical properties of the molecule. Oxazoles are known for their importance in bioactive molecules and functional materials .

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition has been used to synthesize highly functionalized 4-aminooxazoles . Although the specific synthesis of this compound is not detailed in the provided papers, similar strategies could potentially be adapted for its synthesis. The use of halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst could be a plausible method for introducing the bromine atom into the oxazole ring .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was determined using single-crystal X-ray diffraction analysis . This technique could also be applied to determine the molecular structure of this compound. Additionally, Hirschfeld surface analysis can provide insight into the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions. The presence of a bromine atom in the oxazole ring makes the compound susceptible to nucleophilic substitution reactions due to the bromine's leaving group ability. The cyclopropyl group could also influence the reactivity, potentially leading to ring-opening reactions under certain conditions. The study of bromocyclization of amino-alkenyl-triazole-thiones provides insights into the regioselectivity of cyclization reactions, which could be relevant for understanding the reactivity of the bromo-oxazole compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine and cyclopropyl groups can affect the compound's boiling point, melting point, solubility, and stability. The crystallographic parameters, such as those provided for a related oxazole compound , would be essential for understanding the solid-state properties of this compound. Additionally, the electron-donating or withdrawing nature of the substituents can impact the electronic properties and, consequently, the reactivity of the molecule.

Wissenschaftliche Forschungsanwendungen

Bio-Fe3O4 Magnetic Nanoparticles in Synthesis

4-Bromo-5-cyclopropyl-1,3-oxazole derivatives have been synthesized using bio-Fe3O4 magnetic nanoparticles. These nanoparticles facilitate the green synthesis of thioxo-1,3-oxazole derivatives, which have shown potential in antimicrobial and antioxidant activities (Ghazvini, Sheikholeslami-Farahani, Hamedani, Shahvelayati, & Rostami, 2020).

Antioxidant Agents Synthesis

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, related to this compound, have been synthesized for their potential as potent antioxidant agents. These compounds have shown higher antioxidant activity compared to standard antioxidants in specific assays (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).

Role in Coordination Chemistry

Oxazole ligands, closely related to this compound, play a crucial role in coordination chemistry, especially in transition metal-catalyzed asymmetric organic syntheses. These compounds are valuable due to their versatility and ease of synthesis from readily available precursors (Gómez, Muller, & Rocamora, 1999).

Solar Photo-Thermochemical Syntheses

This compound derivatives have been synthesized using solar photo-thermochemical methods. This approach is considered more environmentally friendly and efficient for producing such compounds (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Gold-Catalyzed Syntheses

The synthesis of highly functionalized 4-aminooxazoles, structurally related to this compound, has been achieved through gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition. This method offers a versatile approach to creating complex oxazole compounds with significant bioactive potential (Gillie, Jannapu Reddy, & Davies, 2016).

Zukünftige Richtungen

Oxazole-based molecules, including “4-Bromo-5-cyclopropyl-1,3-oxazole”, are significant heterocyclic nuclei that have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . Future research may focus on developing new synthetic strategies, exploring their biological activities, and their potential applications in medicine and agriculture .

Wirkmechanismus

Target of Action

Oxazole derivatives are known to interact with a wide range of biological targets based on their chemical diversity .

Mode of Action

Oxazole derivatives are known to participate in various reactions, including suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Oxazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to exhibit a wide spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

4-bromo-5-cyclopropyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGOAVXRPLNFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)